molecular formula C15H18N2O3S2 B6930305 N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide

N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B6930305
M. Wt: 338.4 g/mol
InChI Key: KBMDFFFGTIKKMO-UHFFFAOYSA-N
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Description

N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring, a cyclohexyl group, and a carboxamide functional group

Properties

IUPAC Name

N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-22(19,20)12-5-3-11(4-6-12)17-15(18)10-2-7-13-14(8-10)21-9-16-13/h2,7-9,11-12H,3-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMDFFFGTIKKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Sulfonylation: The methylsulfonyl group is added using a sulfonyl chloride reagent under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid with an amine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes and the use of catalysts to increase yield and reduce reaction times. The use of automated systems for precise control of reaction conditions is also common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism by which N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with various biological macromolecules, while the sulfonyl and carboxamide groups enhance its binding affinity and specificity. This compound can modulate signaling pathways by inhibiting key enzymes, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylsulfonylphenyl)-1,3-benzothiazole-6-carboxamide
  • N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-2-carboxamide
  • N-(4-methylsulfonylcyclohexyl)-1,3-benzoxazole-6-carboxamide

Uniqueness

Compared to similar compounds, N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide is unique due to the specific positioning of the methylsulfonyl and carboxamide groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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